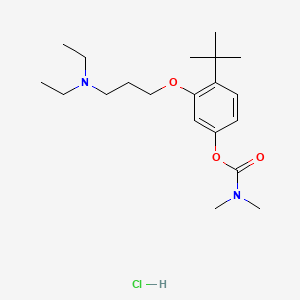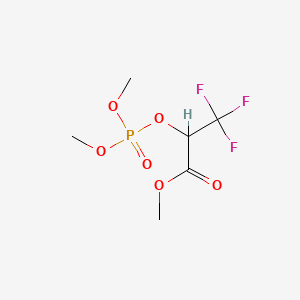
1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with specific molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride typically involves a multi-step process. One common method includes the reaction of 2-biphenylyloxypropyl chloride with 4-methylpiperazine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The exact mechanism involves binding to these targets and modulating their activity, which can lead to various biological effects. The pathways involved may include signal transduction and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperidine oxalate
- [(2’,3’-Difluoro-4’-propyl-2-biphenylyl)oxy]acetaldehyde
Uniqueness
1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its versatility in scientific research applications further highlights its uniqueness .
Propriétés
Numéro CAS |
125849-22-1 |
|---|---|
Formule moléculaire |
C20H28Cl2N2O |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
1-methyl-4-[3-(2-phenylphenoxy)propyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C20H26N2O.2ClH/c1-21-13-15-22(16-14-21)12-7-17-23-20-11-6-5-10-19(20)18-8-3-2-4-9-18;;/h2-6,8-11H,7,12-17H2,1H3;2*1H |
Clé InChI |
QTKAKHZAAPKVPD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



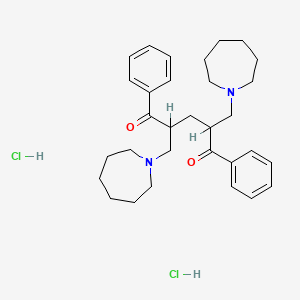
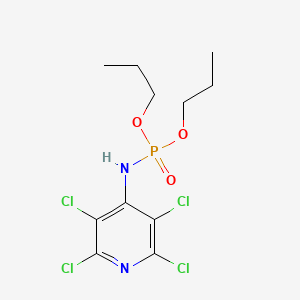
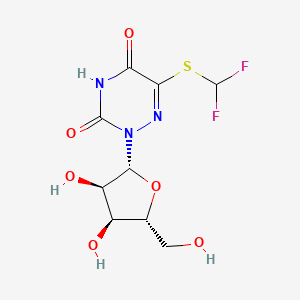
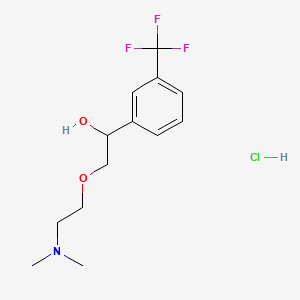
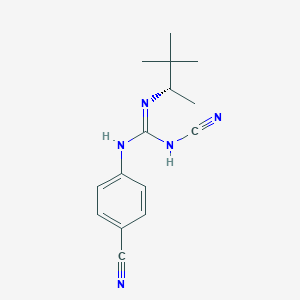
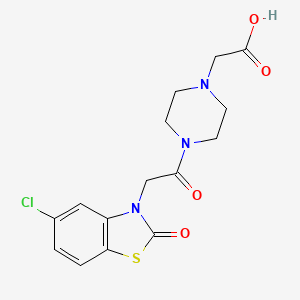
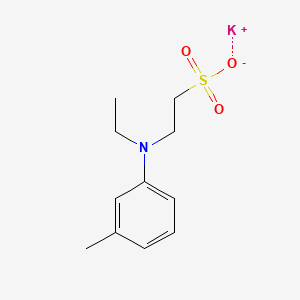
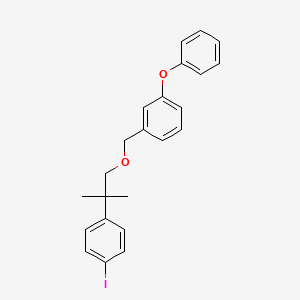
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
